

# Unraveling the Off-Target Profiles of PRMT5 Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	GSK3326595	
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Cambridge, MA – In the landscape of precision oncology, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target. The development of small molecule inhibitors against PRMT5 has shown promise, yet a thorough understanding of their off-target profiles is paramount for advancing safe and effective therapies. This guide provides a comparative analysis of the off-target profiles of several prominent PRMT5 inhibitors—TNG908, JNJ-64619178, and GSK3326595—supported by experimental data to inform researchers, scientists, and drug development professionals.

## **Key PRMT5 Inhibitors and Their Mechanisms**

PRMT5 inhibitors can be broadly categorized based on their mechanism of action, which influences their selectivity and potential for off-target effects. The inhibitors discussed here represent different classes:

- TNG908: A Methylthioadenosine (MTA)-cooperative inhibitor, designed to selectively target cancer cells with MTAP deletion.
- JNJ-64619178: A potent and selective S-adenosylmethionine (SAM)-competitive inhibitor.
- **GSK3326595** (Pemrametostat): A potent and selective, reversible inhibitor of PRMT5. The clinical development of this inhibitor has been discontinued.
- EPZ015666 (GSK3235025): An analogue of **GSK3326595**, also a potent and selective PRMT5 inhibitor.



## **Comparative Off-Target Profile Analysis**

To provide a clear comparison, the off-target data for these inhibitors have been compiled from publicly available sources and are presented below.

#### **TNG908: High Selectivity by Design**

TNG908 was designed for high selectivity by leveraging the accumulation of MTA in MTAPdeleted cancer cells. Its off-target profile was assessed against a broad panel of methyltransferases and a safety panel of other enzymes and receptors.

#### Data Summary:

Target Class	Number of Targets Screened	TNG908 Concentration	Results
Methyltransferases	39	1 μM and 10 μM	No significant off- target activity observed[1]
Safety Panel (enzymes, receptors, etc.)	78	10 μΜ	No significant off- target binding or functional activity reported[1]

## JNJ-64619178: A Highly Selective SAM-Competitive Inhibitor

JNJ-64619178 demonstrates high selectivity for PRMT5. Its off-target profile was evaluated against a panel of 37 human arginine and lysine methyltransferases.

Data Summary:



Target	JNJ-64619178 Concentration	Percent Inhibition
PRMT5/MEP50	10 μΜ	>80%[2]
Other Methyltransferases (e.g., PRMT1, PRMT7)	10 μΜ	<15%[2]

This high degree of selectivity is visually represented in the phylogenic tree from the source publication, where PRMT5 is the only methyltransferase significantly inhibited.

## **GSK3326595:** Specificity Confirmed by Chemical Proteomics

The specificity of **GSK3326595** has been investigated using a chemical proteomics approach, which allows for the assessment of target engagement in a cellular context.

#### Data Summary:

A volcano plot analysis of proteins competed by **GSK3326595** in cell lysates revealed that at a concentration of 20  $\mu$ M, the only significantly enriched and competed proteins were PRMT5 and its known binding partner WDR77 (MEP50). This indicates a high degree of specificity for the intended target within the cellular proteome.

#### **EPZ015666: An Early Selective Inhibitor**

EPZ015666, a precursor and analogue to **GSK3326595**, was also shown to be a highly selective PRMT5 inhibitor.

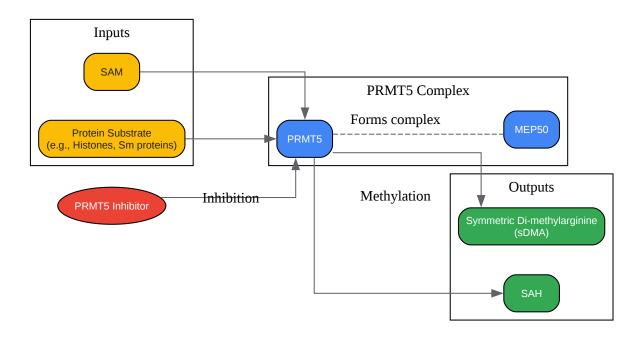
#### Data Summary:

Target Class	Number of Targets Screened	Selectivity Fold
Protein Methyltransferases	20	>20,000-fold for PRMT5 over other PMTs[3]



## **Signaling Pathways and Experimental Workflows**

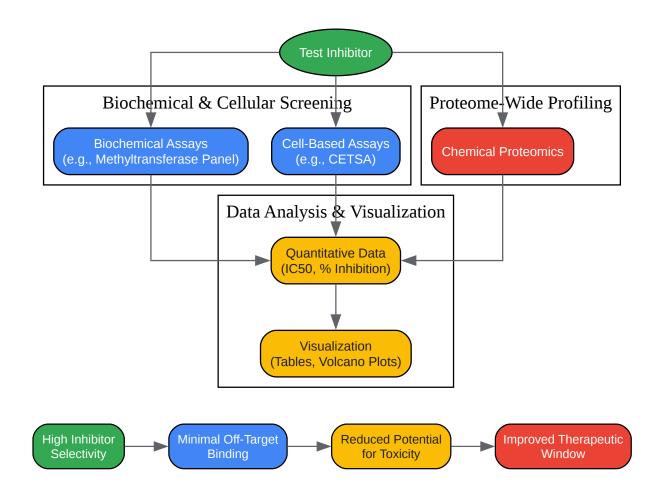
To visualize the biological context and experimental approaches used in determining off-target profiles, the following diagrams are provided.



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Caption: PRMT5 signaling pathway and point of inhibition.





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### References

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